4-benzyl-1-{[(3-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-Benzyl-1-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one” belongs to the class of 1,2,4-triazoles . Triazoles are known for their wide range of activities such as analgesic, antibacterial, fungicidal, anti-inflammatory, antiviral, and anticancer . This compound is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold .
Synthesis Analysis
This compound can be synthesized by the cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one with various one-carbon donors . The starting material 2-hydrazino-3-benzyl-3H-quinazolin-4-one was synthesized from benzylamine .Molecular Structure Analysis
The structural studies of this compound include X-ray analysis, experimental and computed spectral analysis (1H and 13C NMR, IR) as well as conformational analysis and the frontal molecular orbitals (FMO) analysis .Chemical Reactions Analysis
The compound was synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Physical and Chemical Properties Analysis
The compound has a melting point of 295–298°C . Its IR spectrum shows peaks at 1665 cm−1 (C=N), 2690 cm−1 (=CH), 3200 cm−1 (OH), and 3415 cm−1 (NH2) .Scientific Research Applications
H1-Antihistaminic Activity
Research has shown that novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones exhibit significant in vivo H1-antihistaminic activity. These compounds, including variants with 1-methyl substitution, have demonstrated efficacy in protecting animals from histamine-induced bronchospasm. Notably, one compound in this series was found to be more potent than the reference standard chlorpheniramine maleate, with minimal sedation effects, suggesting potential as a new class of H1-antihistamines (Alagarsamy, Solomon, & Murugan, 2007).
Antihypertensive Activity
Another area of interest is the antihypertensive activity exhibited by novel 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones. These compounds have been evaluated in vivo using spontaneously hypertensive rats (SHR) and have shown significant antihypertensive effects, with one compound, in particular, demonstrating superior performance compared to the reference standard prazocin (Alagarsamy & Pathak, 2007).
Antibacterial Activity
The compound and its derivatives have also been investigated for their antibacterial properties. New [1,2,4]Triazolo[1,5-c]quinazoline derivatives were synthesized and screened for antibacterial activities against a range of Gram-positive and Gram-negative bacteria. These studies have identified several compounds with significant inhibitory effects on the growth of these bacteria, highlighting their potential as new antibacterial agents (Zeydi, Montazeri, & Fouladi, 2017).
Anticancer Activity
Research has also focused on the synthesis of [1,2,4]triazolo-annelated quinazolines for their potential anticancer properties. These compounds have been designed as conformationally restricted analogues of known anticancer agents, with some showing potent inhibitory effects on tubulin assembly and significant anticancer activity across a variety of cancer cell lines. This research underscores the potential of triazoloquinazolinone-based compounds as novel cancer therapeutics (Driowya, Leclercq, Vérones, Barczyk, Lecoeur, Renault, Flouquet, Ghinet, Berthelot, & Lebègue, 2016).
Quality Control Methods
Furthermore, efforts have been made to develop quality control methods for these compounds, particularly focusing on a leading compound among the derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, which is being investigated as a promising antimalarial agent. This research aims to establish standard methods for ensuring the quality and purity of these compounds for further in-depth studies (Danylchenko, Kovalenko, Gubar, Zhuk, & Mariutsa, 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-benzyl-1-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4OS/c1-17-8-7-11-19(14-17)16-30-24-26-25-23-27(15-18-9-3-2-4-10-18)22(29)20-12-5-6-13-21(20)28(23)24/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARDBXGLXYWIGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.